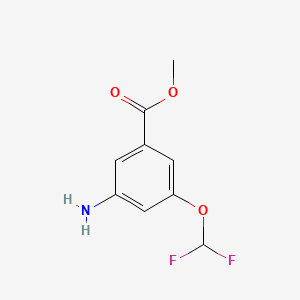
Potassium trifluoro(4-methanesulfonamidophenyl)boranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(4-methanesulfonamidophenyl)boranuide: is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound is characterized by the presence of a trifluoroborate group attached to a phenyl ring, which is further substituted with a methanesulfonamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(4-methanesulfonamidophenyl)boranuide typically involves the reaction of a phenylboronic acid derivative with potassium fluoride and a trifluoroborate source. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process parameters such as temperature, pressure, and reaction time are optimized to maximize yield and minimize impurities. The final product is typically isolated through filtration and drying processes.
Analyse Des Réactions Chimiques
Types of Reactions: Potassium trifluoro(4-methanesulfonamidophenyl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium or nickel catalysts are commonly employed in cross-coupling reactions.
Major Products Formed:
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides or reduced boron species.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Potassium trifluoro(4-methanesulfonamidophenyl)boranuide is widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. This reaction is essential for forming carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound is used as a building block for designing boron-containing drugs. Boron compounds have shown potential in cancer therapy, particularly in boron neutron capture therapy (BNCT), where boron atoms are used to target and destroy cancer cells.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of potassium trifluoro(4-methanesulfonamidophenyl)boranuide in chemical reactions involves the activation of the trifluoroborate group. This activation facilitates the transfer of the phenyl group to a suitable electrophile, forming a new carbon-carbon bond. The methanesulfonamide group enhances the stability of the compound, making it less prone to decomposition under reaction conditions.
Comparaison Avec Des Composés Similaires
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium 4-(trifluoromethyl)phenyltrifluoroborate
Comparison: Potassium trifluoro(4-methanesulfonamidophenyl)boranuide is unique due to the presence of the methanesulfonamide group, which imparts additional stability and reactivity compared to other similar compounds. For instance, potassium 4-methoxyphenyltrifluoroborate lacks the methanesulfonamide group, making it less stable under certain conditions. Similarly, potassium 4-(trifluoromethyl)phenyltrifluoroborate has different electronic properties due to the trifluoromethyl group, affecting its reactivity in cross-coupling reactions.
Propriétés
Formule moléculaire |
C7H8BF3KNO2S |
|---|---|
Poids moléculaire |
277.12 g/mol |
Nom IUPAC |
potassium;trifluoro-[4-(methanesulfonamido)phenyl]boranuide |
InChI |
InChI=1S/C7H8BF3NO2S.K/c1-15(13,14)12-7-4-2-6(3-5-7)8(9,10)11;/h2-5,12H,1H3;/q-1;+1 |
Clé InChI |
VFUUDSIAQMFAJD-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC=C(C=C1)NS(=O)(=O)C)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoicacid](/img/structure/B13461610.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(2,5-dimethoxyphenyl)propanoic acid](/img/structure/B13461616.png)
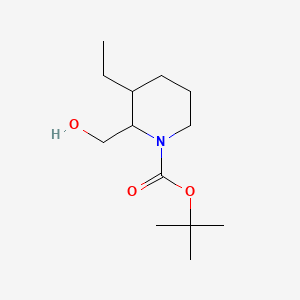
![tert-butyl N-[(2R)-3-bromo-2-methoxypropyl]carbamate](/img/structure/B13461619.png)
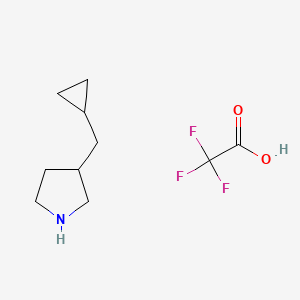
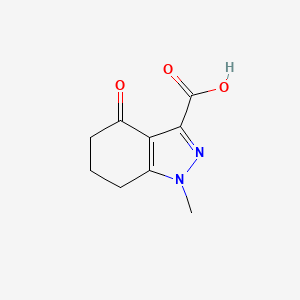
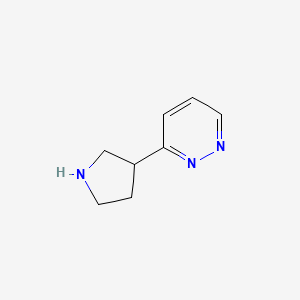

![5-Iodobenzo[d]thiazol-2-amine](/img/structure/B13461639.png)
![3-(7-Oxo-1,2,3,5-tetrahydropyrrolo[3,4-f]indol-6-yl)piperidine-2,6-dione](/img/structure/B13461645.png)

![3-[4-(2-Methylpropyl)phenyl]propan-1-amine hydrochloride](/img/structure/B13461670.png)
